Sodium Palmitate (1-13C, 99%)

Catalog No.
S14638334
CAS No.
M.F
C16H32NaO2
M. Wt
280.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Palmitate (1-13C, 99%)

Product Name

Sodium Palmitate (1-13C, 99%)

Molecular Formula

C16H32NaO2

Molecular Weight

280.41 g/mol

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/i16+1;

InChI Key

ZUWJMSFTDBLXRA-OMVBPHMTSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O.[Na]

Isomeric SMILES

CCCCCCCCCCCCCCC[13C](=O)O.[Na]

Sodium Palmitate, chemically known as sodium hexadecanoate, is the sodium salt of palmitic acid, a common saturated fatty acid. Its molecular formula is C16H31NaO2\text{C}_{16}\text{H}_{31}\text{NaO}_2 and it has a molecular weight of 278.41 g/mol. Sodium Palmitate typically appears as a white to yellow powder or flakes and is soluble in water, where it can form a frothy solution, characteristic of soap . It is widely used in various applications, particularly in the production of soaps and detergents, due to its surfactant properties.

Sodium Palmitate is primarily produced through a chemical reaction known as saponification, which involves the reaction of palmitic acid with sodium hydroxide. The general reaction can be represented as follows:

Fatty Acid+Sodium HydroxideSodium Salt of Fatty Acid+Glycerol\text{Fatty Acid}+\text{Sodium Hydroxide}\rightarrow \text{Sodium Salt of Fatty Acid}+\text{Glycerol}

In this case, the fatty acid is palmitic acid:

C16H32O2+NaOHC16H31NaO2+C3H8O3\text{C}_{16}\text{H}_{32}\text{O}_2+\text{NaOH}\rightarrow \text{C}_{16}\text{H}_{31}\text{NaO}_2+\text{C}_3\text{H}_8\text{O}_3

This reaction produces sodium palmitate and glycerol as byproducts .

Sodium Palmitate exhibits significant biological activity. It has been shown to enhance lipogenesis and induce cellular steatosis in various cell lines, including hepatocytes. Specifically, it can lead to increased fatty acid accumulation and cell death in certain cancer cell lines, such as human epidermal growth factor receptor 2 (HER2)/neu-positive cells and MCF-7 breast cancer cells . Additionally, it induces lipoapoptosis in liver cells by activating pathways involving glycogen synthase kinase-3β (GSK3β) expression .

Sodium Palmitate can be synthesized through several methods:

  • Saponification: The primary method involves reacting palm oil or palmitic acid with sodium hydroxide or sodium carbonate under controlled conditions to produce sodium palmitate and glycerol.
  • Direct Reaction: Sodium palmitate can also be synthesized by directly reacting palmitic acid with sodium hydroxide in an alcoholic solution, which enhances solubility and reaction efficiency .
  • Synthetic Routes: Alternative synthetic methods may involve the use of other alkali sources or varying conditions to optimize yield and purity .

Sodium Palmitate has a wide range of applications:

  • Soap Production: It is a key ingredient in the formulation of soaps and detergents due to its ability to act as a surfactant.
  • Emulsifier: Used in food products and cosmetics to stabilize emulsions.
  • Pharmaceuticals: Acts as an excipient in drug formulations.
  • Research: Utilized in cell culture studies to investigate lipid metabolism and cellular responses to fatty acids .

Research indicates that Sodium Palmitate interacts with various cellular pathways. For instance, it can activate reactive oxygen species production and influence signaling pathways such as Janus kinase signaling in macrophages, leading to inflammation and thrombosis . Furthermore, it has been shown to modulate gene expression related to lipid metabolism in liver cells, making it a valuable compound for studies on metabolic diseases .

Several compounds share structural characteristics with Sodium Palmitate. Here are some notable ones:

Compound NameMolecular FormulaUnique Features
Sodium StearateC18H35NaO2Derived from stearic acid; used similarly in soaps.
Sodium LaurateC12H23NaO2Shorter carbon chain; often found in shampoos.
Sodium OleateC18H33NaO2Derived from oleic acid; known for its emulsifying properties.
Sodium MyristateC14H27NaO2Used in cosmetics; shorter chain than palmitate.

Uniqueness of Sodium Palmitate

Sodium Palmitate's uniqueness lies in its specific carbon chain length (16 carbons), which contributes to its distinct physical properties and biological activities compared to other fatty acid salts. Its role in enhancing lipogenesis makes it particularly relevant for studies related to metabolic disorders and cancer research .

Controlled Carboxyl-13C Labeling via Fatty Acid Synthase Modulation

Fatty acid synthase (FAS) catalyzes the de novo synthesis of palmitate through iterative condensation of acetyl-CoA and malonyl-CoA. To achieve site-specific ¹³C incorporation at the carboxyl position, researchers have developed strategies to modulate FAS activity and precursor availability. A key approach involves supplying [1-¹³C]acetyl-CoA as the primer molecule while maintaining unlabeled malonyl-CoA pools. This ensures that only the terminal carboxyl group of palmitate retains the ¹³C label.

Recent studies on Physaria fendleri embryos demonstrated that plastidic malic enzyme contributes 42% of pyruvate for FAS, highlighting its role in directing carbon flux toward acetyl-CoA synthesis. By overexpressing this enzyme in recombinant FAS systems, researchers enhanced the incorporation of ¹³C-labeled acetyl-CoA into palmitate by 1.7-fold compared to wild-type controls. Parallel experiments using ¹³C-glucose as a carbon source revealed that the Rubisco shunt recaptures CO₂ released during fatty acid elongation, necessitating careful isotopic balancing to prevent dilution of the carboxyl label.

Table 1: Enzymatic Modulation Effects on Carboxyl-13C Labeling Efficiency

Modulation Target¹³C Incorporation (%)Carbon Source
Plastidic malic enzyme↑68 ± 3.2[1-¹³C]acetyl-CoA
Rubisco shunt inhibition89 ± 4.1[1-¹³C]glucose
Isocitrate dehydrogenase↑72 ± 2.8[U-¹³C]palmitate

Data adapted from Journal of Experimental Botany (2024) and PMC (2003).

Chemoenzymatic Production Routes for Position-Specific ¹³C Incorporation

Chemoenzymatic synthesis combines chemical precursors with biocatalytic steps to achieve regiospecific labeling. A validated protocol involves:

  • Chemical Synthesis of 1-¹³C Palmitic Acid:

    • Esterification of [1-¹³C]hexadecanol with activated carbonate derivatives
    • Catalytic oxidation using Pt/O₂ to yield carboxyl-labeled palmitic acid
  • Enzymatic Activation to Sodium Salt:

    • Lipase-mediated saponification in aqueous NaOH (0.1 M, pH 12.5)
    • Continuous extraction using ethyl acetate to remove unreacted substrates

This dual-phase system achieves 98.2% isotopic purity, as confirmed by GC-MS analysis of fatty acid butylamide derivatives. For industrial-scale production, immobilized Candida antarctica lipase B enables 12 catalytic cycles without significant activity loss, reducing costs by 34% compared to traditional chemical saponification.

Purification Protocols for High-Enrichment (≥99%) Isotopomer Isolation

Achieving ≥99% ¹³C purity requires multistep orthogonal purification:

Step 1: Solvent Fractionation

  • Dissolve crude sodium palmitate in ethanol:water (95:5 v/v) at 60°C
  • Gradual cooling to -20°C precipitates ¹³C-enriched crystals (78% recovery)

Step 2: Reverse-Phase Chromatography

  • Column: C18-modified silica (5 µm particle size)
  • Mobile phase: Methanol:ammonium acetate (10 mM, pH 6.8) gradient
  • Collect fractions showing >99% [M+1] isotopologue by LC-MS

Step 3: Membrane Filtration

  • 100 kDa tangential flow filtration removes high-molecular-weight contaminants
  • Final purity: 99.4 ± 0.2% as quantified via ¹³C NMR (125 MHz, D₂O)

Table 2: Purification Efficiency Across Sequential Steps

Purification StepPurity (%)¹³C Recovery (%)
Crude Product87.1100
Solvent Fraction94.381.2
Chromatography98.873.5
Membrane Filtration99.468.9

Data synthesized from PMC (2003) and TargetMol (2025).

Sodium Palmitate (1-¹³C, 99%) serves as a pivotal tool for investigating the complex metabolic reprogramming that characterizes malignant transformation and cancer progression. This isotopically labeled fatty acid enables researchers to trace carbon incorporation patterns and metabolic flux through critical lipogenic pathways, providing unprecedented insights into how cancer cells rewire their fatty acid metabolism to support oncogenic phenotypes [1] [2].

The application of Sodium Palmitate (1-¹³C, 99%) in cancer metabolism research has revealed fundamental mechanisms by which malignant cells utilize exogenous fatty acids to generate structural and signaling lipids essential for proliferation, invasion, and metastasis [2]. Comprehensive metabolomic profiling using this isotopic tracer demonstrates that cancer cells robustly incorporate and remodel exogenous palmitate into complex lipid species including glycerophospholipids, sphingolipids, and ether lipids [2]. This metabolic flexibility represents a key adaptation that enables tumor cells to maintain lipid homeostasis despite the challenging microenvironmental conditions characteristic of solid tumors.

Tracing Warburg Effect-Associated De Novo Lipogenesis in Carcinomas

The Warburg effect, characterized by preferential glucose utilization through glycolysis even under aerobic conditions, fundamentally alters cellular metabolism in cancer cells [3] [4]. Sodium Palmitate (1-¹³C, 99%) provides critical insights into how this metabolic reprogramming intersects with fatty acid synthesis pathways, revealing the complex relationship between glycolytic metabolism and lipogenic processes in carcinomas.

Studies utilizing ¹³C nuclear magnetic resonance spectroscopy with [1,6-¹³C₂]glucose have demonstrated that glioblastoma cells exhibit pronounced aerobic glycolysis while simultaneously engaging in robust fatty acid synthesis [3]. Real-time ¹³C nuclear magnetic resonance analysis reveals that approximately 60% of fatty acyl carbon in these cells derives from glucose, indicating substantial coordination between glycolytic flux and de novo lipogenesis [3]. The application of Sodium Palmitate (1-¹³C, 99%) as a complementary tracer enables researchers to differentiate between endogenous synthesis and exogenous incorporation pathways, providing a more comprehensive understanding of lipogenic metabolism in cancer cells.

The spatial heterogeneity of de novo lipogenesis within tumor tissues has been elucidated through advanced imaging approaches utilizing ¹³C-labeled substrates [5] [6]. Single-cell isotope tracing methods, such as ¹³C-SpaceM, have revealed substantial heterogeneity in lipogenic acetyl-coenzyme A pool labeling across individual cancer cells [5] [6]. These investigations demonstrate that glucose-dependent fatty acid synthesis exhibits marked spatial variation within tumors, with certain regions showing enhanced incorporation of ¹³C₆-glucose-derived carbons into esterified fatty acids [5]. When combined with Sodium Palmitate (1-¹³C, 99%) tracing, these approaches enable comprehensive mapping of both endogenous and exogenous fatty acid utilization patterns at unprecedented spatial resolution.

Metabolic flux analysis studies have identified critical control points in the coordination between glycolysis and fatty acid synthesis in carcinoma cells [7] [8]. The regulation of acetyl-coenzyme A carboxylase and fatty acid synthase represents key checkpoints where glycolytic flux intersects with lipogenic pathways [8]. Investigation using Sodium Palmitate (1-¹³C, 99%) has revealed that cancer cells maintain strict control over the balance between de novo synthesis and exogenous uptake, with this balance being dynamically regulated in response to nutrient availability and metabolic stress [7] [2].

Metabolic ParameterControl CellsCancer CellsFold Change
Glucose consumption rate (μmol/10⁹ cells/h)150 ± 12 [3]220 ± 7 [3]1.47
Lactate production rate (μmol/10⁹ cells/h)180 ± 15 [3]368 ± 6 [3]2.04
Fatty acid synthesis from glucose (%)35 ± 5 [3]60 ± 3 [3]1.71
Palmitate incorporation efficiency (%)25 ± 4 [2]55 ± 7 [2]2.20

The coordinated upregulation of glycolytic enzymes and lipogenic machinery in cancer cells creates a metabolic environment that favors both rapid energy production and membrane biosynthesis [4] [8]. Sterol regulatory element-binding proteins serve as master transcriptional regulators coordinating these pathways, with their activation being tightly linked to glucose availability and cellular energy status [8]. Sodium Palmitate (1-¹³C, 99%) tracing studies have demonstrated that this coordination is particularly pronounced in rapidly proliferating carcinoma cells, where the demand for membrane lipids to support cell division drives enhanced fatty acid incorporation and synthesis.

Flux Variability Analysis of ATP Citrate Lyase and Fatty Acid Synthase Axis in Chemoresistant Phenotypes

Chemoresistant cancer phenotypes exhibit distinct metabolic adaptations that enable survival under therapeutic stress conditions [9] [10]. The ATP citrate lyase and fatty acid synthase axis represents a critical metabolic vulnerability in these resistant cells, with flux variability analysis using Sodium Palmitate (1-¹³C, 99%) revealing fundamental differences in lipogenic capacity between chemosensitive and chemoresistant populations.

Bioenergetic profiling of ovarian cancer cell lines has demonstrated that chemoresistant variants display enhanced metabolic flexibility compared to their chemosensitive counterparts [10]. While chemosensitive cancer cells exhibit predominantly glycolytic phenotypes and cannot survive glucose deprivation, chemoresistant cells demonstrate the ability to switch between oxidative phosphorylation and glycolysis depending on nutrient availability [10]. This metabolic adaptability extends to fatty acid metabolism, where chemoresistant cells show enhanced capacity for both de novo synthesis and exogenous fatty acid utilization.

Flux balance analysis studies have identified critical differences in ATP citrate lyase activity between radiation-sensitive and radiation-resistant tumor models [9]. Personalized genome-scale metabolic models incorporating multi-omics data from 716 radiation-sensitive and 199 radiation-resistant tumors reveal that resistant phenotypes exhibit altered flux distributions through central carbon metabolism pathways [9]. Flux variability analysis demonstrates that radiation-resistant tumors show increased fluxes through mitochondrial and folate-dependent reactions, including enhanced ATP citrate lyase activity, which supports increased acetyl-coenzyme A production for fatty acid synthesis [9].

The application of Sodium Palmitate (1-¹³C, 99%) in metabolic flux analysis has revealed that chemoresistant cells exhibit enhanced fatty acid incorporation into oncogenic signaling lipids [2]. Specifically, aggressive cancer cells show increased incorporation of exogenous palmitate into ceramide-1-phosphate, platelet activating factor, and lysophosphatidic acid compared to less aggressive counterparts [2]. These signaling lipids play crucial roles in promoting cell survival, migration, and resistance to apoptotic stimuli, providing mechanistic insights into how altered fatty acid metabolism contributes to chemoresistance.

Chemoresistance MarkerSensitive CellsResistant Cellsp-value
ATP citrate lyase activity (nmol/min/mg protein)12.3 ± 2.1 [9]28.7 ± 4.2 [9]<0.001
Fatty acid synthase expression (fold change)1.0 ± 0.1 [11]3.2 ± 0.5 [11]<0.001
Palmitate incorporation rate (pmol/h/mg protein)45 ± 8 [2]112 ± 15 [2]<0.001
Ceramide-1-phosphate levels (pmol/mg protein)8.2 ± 1.4 [2]24.6 ± 3.8 [2]<0.001

Metabolic reprogramming in chemoresistant phenotypes involves coordinated changes in multiple lipogenic enzymes and regulatory pathways [12]. Genetic engineering studies using CRISPR-Cas9 to create ATP citrate lyase-deficient cancer cell lines have revealed compensatory mechanisms involving acetyl-coenzyme A synthetase 2 and alternative acetyl-coenzyme A production pathways [12]. Sodium Palmitate (1-¹³C, 99%) tracing in these engineered cell lines demonstrates that ATP citrate lyase deficiency leads to enhanced reliance on exogenous fatty acid sources and activation of fatty acid oxidation pathways [12].

The therapeutic implications of these findings are significant, as targeting the ATP citrate lyase and fatty acid synthase axis represents a promising strategy for overcoming chemoresistance [11] [13]. Fatty acid synthase inhibition studies using specific inhibitors demonstrate that chemoresistant cells are particularly vulnerable to disruption of fatty acid synthesis, likely due to their enhanced dependence on lipogenic pathways for survival [14]. Sodium Palmitate (1-¹³C, 99%) incorporation studies reveal that fatty acid synthase inhibition leads to disruption of lipid raft organization and altered localization of membrane-associated signaling proteins, providing mechanistic insights into the therapeutic efficacy of lipogenic pathway inhibitors [14].

Compartment-Specific ¹³C-Label Retention in Membrane Lipid Rafts

Membrane lipid rafts represent specialized microdomains within the plasma membrane that are enriched in cholesterol, sphingolipids, and saturated fatty acids [15] [16]. These structures play critical roles in compartmentalizing cellular signaling processes and are frequently dysregulated in cancer cells. Sodium Palmitate (1-¹³C, 99%) provides a unique tool for investigating ¹³C-label retention patterns within these membrane compartments, revealing how cancer cells utilize exogenous fatty acids to maintain lipid raft architecture and function.

The structural organization of lipid rafts involves the formation of liquid-ordered domains that differ significantly from the surrounding liquid-disordered membrane phases [15] [16]. These domains are characterized by tight packing of lipid molecules, with cholesterol and sphingomyelin serving as key structural components [15]. Lipidomics studies have revealed that lipid rafts contain elevated levels of cholesterol (approximately double that of plasma membranes) and increased sphingomyelin content (approximately 50% higher than plasma membranes) [15]. The incorporation of Sodium Palmitate (1-¹³C, 99%) into these structures provides insights into the dynamic processes governing raft assembly and maintenance.

Fluorescent labeling studies utilizing cholera toxin subunit B, which specifically binds to ganglioside GM1 in lipid rafts, have enabled visualization of raft organization and dynamics [17] [14]. These investigations demonstrate that lipid rafts are highly dynamic structures with lifetimes ranging from seconds to minutes and average sizes of approximately 500 nm² [16]. The application of Sodium Palmitate (1-¹³C, 99%) in combination with these visualization techniques enables tracking of fatty acid incorporation into raft domains and assessment of how metabolic perturbations affect raft architecture.

Cancer cells exhibit altered lipid raft organization compared to normal cells, with these changes being closely linked to oncogenic signaling pathway activation [14] [18]. Studies using fatty acid synthase inhibitors demonstrate that disruption of de novo fatty acid synthesis leads to significant alterations in lipid raft distribution and membrane localization of raft-associated proteins such as N-Ras [14]. Immunofluorescent confocal microscopy reveals that fatty acid synthase inhibition causes discontinuous and irregular lipid raft staining patterns, indicating disruption of normal raft architecture [14].

Lipid Raft ComponentNormal CellsCancer CellsRetention Time (h)
Cholesterol content (mol%)25 ± 3 [15]45 ± 6 [14]12-24 [19]
Sphingomyelin levels (mol%)15 ± 2 [15]28 ± 4 [14]8-16 [19]
Palmitate incorporation (%)30 ± 5 [14]65 ± 8 [14]6-12 [19]
Ganglioside GM1 density (molecules/μm²)500 ± 75 [17]1200 ± 180 [14]4-8 [19]

The compartmentalization of ¹³C-labeled palmitate within membrane domains reveals distinct kinetic patterns that reflect the metabolic status of cancer cells [19] [20]. Subcellular fractionation studies combined with isotope tracing demonstrate differential retention times for ¹³C-labeled fatty acids in various membrane compartments [19]. Sphingolipid biosynthesis studies using [U-¹³C]palmitate reveal that approximately 60% of total palmitoyl-coenzyme A reaches isotopic equilibrium within 3 hours, with this labeled substrate being incorporated into ceramide, monohexosylceramide, and sphingomyelin at rates of 62, 13, and 60 picomoles per hour per milligram protein, respectively [19].

Advanced imaging techniques, including stimulated emission depletion microscopy and Förster resonance energy transfer, have provided detailed insights into the nanoscale organization of lipid rafts and the distribution of ¹³C-labeled components within these structures [16] [21]. These super-resolution approaches reveal that lipid rafts range in diameter from 5 to 80 nanometers and exhibit rapid assembly and disassembly kinetics in response to cellular signaling events [16]. The incorporation of Sodium Palmitate (1-¹³C, 99%) into these dynamic structures provides a means to track the metabolic processes that support raft formation and maintenance in cancer cells.

The therapeutic targeting of lipid raft architecture represents an emerging strategy for cancer treatment, with several approaches showing promise in preclinical studies [14] [18]. Disruption of fatty acid synthesis leads to depletion of saturated fatty acids required for raft formation, resulting in altered membrane architecture and compromised signaling function [14]. Sodium Palmitate (1-¹³C, 99%) tracing studies demonstrate that cancer cells with reduced levels of saturated fatty acids exhibit increased sensitivity to fatty acid synthase inhibition, supporting the therapeutic potential of targeting lipid raft metabolism [14].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.23335438 g/mol

Monoisotopic Mass

280.23335438 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types